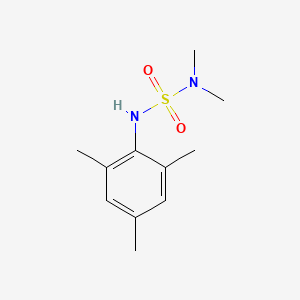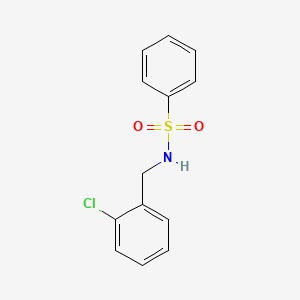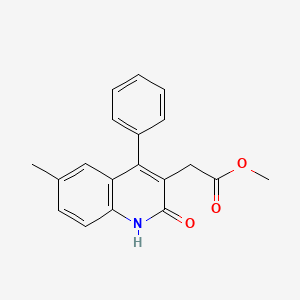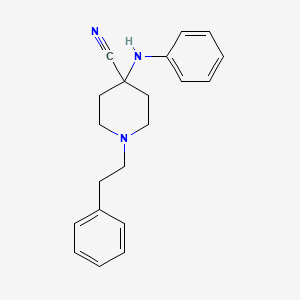
N'-mesityl-N,N-dimethylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-N,N-dimethylsulfamide, also known as MesNa, is a chemical compound that has been widely used in scientific research for various applications. It is a sulfamide derivative that is commonly used as a reducing agent in biochemistry and molecular biology experiments. MesNa has gained popularity due to its unique properties, such as its ability to reduce disulfide bonds in proteins and peptides, making it a valuable tool in protein research.
Mecanismo De Acción
N'-mesityl-N,N-dimethylsulfamide works by reducing disulfide bonds in proteins and peptides. Disulfide bonds are covalent bonds between two cysteine residues, which play a crucial role in protein folding and stability. This compound reduces disulfide bonds by attacking the sulfur atoms in the bond, forming a thiol group. The thiol group can then be further modified or used in downstream applications.
Biochemical and Physiological Effects
This compound has low toxicity and is generally considered safe for use in laboratory experiments. It is not known to have any significant biochemical or physiological effects on cells or organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N'-mesityl-N,N-dimethylsulfamide is its ability to reduce disulfide bonds in proteins and peptides, making it a valuable tool in protein research. It is also relatively easy to use and can be easily scaled up for large-scale production. However, this compound has some limitations, such as its inability to reduce all types of disulfide bonds. Some disulfide bonds are resistant to reduction by this compound, and alternative reducing agents may be required.
Direcciones Futuras
N'-mesityl-N,N-dimethylsulfamide has a wide range of potential applications in scientific research, and future directions for its use include the development of new methods for protein synthesis and modification. One area of research is the use of this compound in the preparation of antibody-drug conjugates, where new methods for the attachment of drugs to antibodies are being developed. Another area of research is the development of new reducing agents that can overcome the limitations of this compound and reduce all types of disulfide bonds. Overall, this compound has a bright future in scientific research, and its potential applications are vast.
Conclusion
In conclusion, N-mesityl-N,N-dimethylsulfamide, or this compound, is a valuable tool in scientific research due to its ability to reduce disulfide bonds in proteins and peptides. It has a wide range of applications in protein research, peptide synthesis, and antibody-drug conjugates. Its synthesis method is relatively simple, and it has low toxicity, making it safe for use in laboratory experiments. While it has some limitations, this compound has a bright future in scientific research, and its potential applications are vast.
Métodos De Síntesis
N'-mesityl-N,N-dimethylsulfamide is synthesized by reacting mesityl chloride with dimethylsulfamide in the presence of a base such as sodium hydroxide. The reaction produces this compound as a white crystalline solid, which is then purified by recrystallization. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N'-mesityl-N,N-dimethylsulfamide has been widely used in scientific research for various applications. One of its primary uses is as a reducing agent in protein research. This compound can reduce disulfide bonds in proteins and peptides, which is essential for studying the structure and function of proteins. It is also used in the synthesis of peptides and proteins, where it can be used to protect cysteine residues during peptide synthesis. This compound has also been used in the preparation of antibody-drug conjugates, where it can be used to reduce disulfide bonds in antibodies to allow for the attachment of drugs.
Propiedades
IUPAC Name |
2-(dimethylsulfamoylamino)-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-8-6-9(2)11(10(3)7-8)12-16(14,15)13(4)5/h6-7,12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPYXZBFKNCSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5808978.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B5808992.png)



![1-(4-fluorophenyl)-2-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]ethanone](/img/structure/B5809031.png)
![7-chloro-2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B5809034.png)

![[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B5809041.png)

![3-[(2-bromophenoxy)methyl]-4-methoxy-N-[3-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5809073.png)

